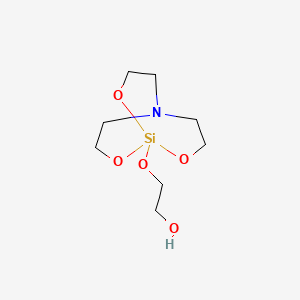

Silatrane glycol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO5Si/c10-4-8-14-15-11-5-1-9(2-6-12-15)3-7-13-15/h10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVOMIJYJKIUFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CO[Si]2(OCCN1CCO2)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402956 | |

| Record name | Silatrane glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56929-77-2 | |

| Record name | Silatrane glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silatrane glycol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Silatrane Glycol: A Technical Primer on a Unique Organosilicon Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silatrane glycol, systematically known as 2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)ethanol, is a unique organosilicon compound characterized by a distinctive cage-like structure. This structure, featuring a transannular dative bond between the nitrogen and silicon atoms, imparts a range of remarkable properties, including enhanced stability and solubility, that distinguish it from other silicon-based compounds. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its chemical and physical characteristics, alongside a discussion of the known biological activities within the broader silatrane family. While specific experimental data for this compound remains limited in publicly accessible literature, this document consolidates available information and outlines general experimental approaches for the synthesis and characterization of related compounds.

Chemical and Physical Properties

This compound's core structure is the silatrane cage, which is comprised of a silicon atom bonded to the three oxygen atoms of a triethanolamine backbone. The key feature of this arrangement is the intramolecular dative bond between the lone pair of electrons on the nitrogen atom and the vacant d-orbital of the silicon atom. This interaction results in a hypervalent, pentacoordinated silicon center, which is sterically shielded and electronically stabilized.

A notable characteristic of this compound is its significant solubility and stability in aqueous solutions, a rare trait for silicon alkoxides.[1] This property makes it a versatile precursor for various chemical modifications and applications where aqueous environments are necessary.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H17NO5Si | PubChem[2] |

| Molecular Weight | 235.31 g/mol | PubChem[2] |

| IUPAC Name | 2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)ethanol | PubChem[2] |

| CAS Number | 56929-77-2 | PubChem[2] |

| Computed XLogP3 | -2.1 | PubChem[2] |

| Computed Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Computed Hydrogen Bond Acceptor Count | 6 | PubChem[2] |

| Computed Rotatable Bond Count | 3 | PubChem[2] |

Structural and Stability Characteristics

The defining feature of the silatrane framework is the transannular dative bond between the nitrogen and silicon atoms (N→Si). This intramolecular coordination creates a rigid, cage-like structure that confers exceptional stability, particularly against hydrolysis at neutral pH.[1] The steric hindrance around the pentacoordinated silicon atom significantly protects it from nucleophilic attack by water, thereby slowing down hydrolysis and transesterification reactions.[1] This hydrolytic stability is a key advantage over conventional trialkoxysilanes, which are prone to rapid and often uncontrolled hydrolysis and self-condensation.

While highly stable, this stability is not absolute and can be influenced by the chemical environment.[1] For instance, the rate of hydrolysis can be accelerated under acidic or basic conditions. The by-products of silatrane hydrolysis are generally considered to be non-toxic.[1]

Synthesis of Silatranes: A General Overview

The synthesis of silatranes, including derivatives like this compound, typically involves the transesterification of a corresponding trialkoxysilane with triethanolamine. Organocatalytic methods have been developed to facilitate this reaction under mild, solvent-free conditions.

Experimental Protocol: General Synthesis of Silatranes via Organocatalysis

The following is a general protocol for the synthesis of silatrane derivatives, adapted from methodologies described for organocatalytic transesterification.

Materials:

-

Appropriate trialkoxysilane precursor

-

Triethanolamine

-

Amidine-based organocatalyst (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene)

Procedure:

-

In a reaction vessel, combine the trialkoxysilane and triethanolamine in a 1:1 molar ratio.

-

Add a catalytic amount of the amidine-based organocatalyst.

-

The reaction mixture is typically stirred at a moderately elevated temperature (e.g., 50-80 °C) under an inert atmosphere.

-

The progress of the reaction can be monitored by techniques such as NMR spectroscopy to follow the disappearance of the starting materials and the appearance of the silatrane product.

-

Upon completion, the product can be purified by methods such as recrystallization or vacuum distillation, depending on its physical properties.

Note: This is a generalized protocol. The specific reaction conditions, including catalyst choice, temperature, and reaction time, may need to be optimized for the synthesis of this compound.

Biological Activity of Silatrane Derivatives

While specific biological studies on this compound are not widely reported, the broader class of silatrane compounds has been investigated for a variety of biological activities. The unique structural and chemical properties of silatranes, coupled with the ability to modify the substituent at the silicon atom, make them promising candidates for drug development.

Reported biological activities of various silatrane derivatives include:

-

Antitumor Activity: Certain silatrane derivatives have demonstrated the ability to inhibit the invasion of tumor cells in vitro.

-

Antimicrobial and Antifungal Properties: Functionalized silatranes have shown efficacy against various bacterial and fungal strains.

-

Wound Healing and Tissue Regeneration: Some silatranes have been found to stimulate the development of granulation tissue, suggesting potential applications in wound healing.

The biological activity of silatranes is thought to be influenced by the nature of the organic substituent attached to the silicon atom, which can be tailored to target specific biological processes.

Note: There are currently no described signaling pathways specifically for this compound in the available literature. Research into the precise mechanisms of action for biologically active silatranes is an ongoing area of investigation.

Experimental Workflows and Logical Relationships

To facilitate a clearer understanding of the processes involved in silatrane research, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow for synthesis and a logical relationship diagram for the factors influencing silatrane stability.

Caption: A generalized experimental workflow for the synthesis and characterization of this compound.

Caption: Factors influencing the hydrolytic stability of the silatrane core structure.

Conclusion and Future Directions

This compound presents a fascinating molecular architecture with properties that are of significant interest for materials science and drug development. Its enhanced stability and aqueous solubility open up possibilities for applications where traditional organosilanes are unsuitable. However, a notable gap exists in the literature regarding specific, experimentally-verified data for this compound itself. Future research should focus on the detailed experimental characterization of its physical and chemical properties, a quantitative assessment of its hydrolytic stability under various conditions, and a thorough investigation into its specific biological activities and potential mechanisms of action. Such studies will be crucial for unlocking the full potential of this intriguing molecule.

References

The Advent of Pentacoordinate Silatranes: A Technical Guide to Their Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silatranes are a unique class of organosilicon compounds characterized by a hypervalent, pentacoordinate silicon atom held within a cage-like, tricyclic structure. This distinctive architecture, featuring a transannular dative bond between the silicon and nitrogen atoms, imparts them with unusual physicochemical properties and a broad spectrum of biological activities. Their discovery marked a significant milestone in organosilicon chemistry, challenging the then-prevailing concepts of silicon's bonding capabilities. This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental work that established the field of pentacoordinate silatranes.

The Dawn of a New Class of Compounds: Discovery and Early History

The journey into the world of silatranes began in the early 1960s. The first synthesis is credited to C.L. Frye and his colleagues, who, while investigating the reactions of trialkoxysilanes with triethanolamine, unexpectedly produced these tricyclic compounds instead of the anticipated polymeric materials. This serendipitous discovery opened the door to the systematic investigation of a new class of hypervalent silicon derivatives.

The pioneering work of Mikhail G. Voronkov and his research group was instrumental in elucidating the structure and exploring the diverse properties of silatranes. His comprehensive studies laid the groundwork for what would become a new branch of bioorganosilicon chemistry. Voronkov's fundamental research into the chemistry, physical chemistry, biology, and pharmacology of silatranes and other hypervalent silicon compounds garnered worldwide recognition and led to the discovery of their wide-ranging physiological activities.

Structural Elucidation: The Pentacoordinate Silicon

The defining feature of silatranes is the intramolecular coordinate bond between the nitrogen and silicon atoms (N→Si). This interaction forces the silicon atom into a trigonal-bipyramidal geometry, with the nitrogen atom and the substituent on the silicon occupying the axial positions, and the three oxygen atoms in the equatorial plane.

Caption: Generalized structure of a silatrane molecule.

Experimental Protocols

Synthesis of 1-Phenylsilatrane

The synthesis of silatranes is typically achieved through the transesterification of a trialkoxysilane with triethanolamine. The following is a representative protocol for the synthesis of 1-phenylsilatrane.

Materials:

-

Phenyltriethoxysilane

-

Triethanolamine

-

Potassium hydroxide (KOH) as a catalyst

-

Xylene as a solvent

Procedure:

-

A mixture of phenyltriethoxysilane (1 equivalent) and triethanolamine (1 equivalent) is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

-

Xylene is added as a solvent to facilitate the azeotropic removal of ethanol.

-

A catalytic amount of potassium hydroxide is added to the mixture.

-

The reaction mixture is heated to reflux. The progress of the reaction can be monitored by measuring the amount of ethanol collected in the Dean-Stark trap.

-

After the theoretical amount of ethanol has been collected, the reaction is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent, such as a mixture of ethanol and water, to yield crystalline 1-phenylsilatrane.

Data Presentation: Spectroscopic and Crystallographic Data

The structure of silatranes has been extensively studied using various spectroscopic and crystallographic techniques.

Spectroscopic Characterization

| Technique | Key Observables | Interpretation |

| ¹H NMR | Complex multiplets for the -OCH₂- and -NCH₂- protons | The chemical shifts and coupling constants provide information about the conformation of the atrane cage. |

| ²⁹Si NMR | Upfield chemical shift compared to tetracoordinate silanes | This shielding is indicative of the higher coordination number of the silicon atom. |

| IR Spectroscopy | Characteristic bands for Si-O-C and Si-C bonds. The Si-H stretching frequency (for R=H) is lower than in tetracoordinate silanes. | Provides information about the functional groups present in the molecule. The shift in the Si-H frequency is another indicator of the hypervalent nature of the silicon. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns | Confirms the molecular weight and provides clues about the structure. |

X-ray Crystallography

Single-crystal X-ray diffraction has been the definitive method for determining the precise molecular structure of silatranes.

| Parameter | Typical Value Range | Significance |

| Si-N bond distance | 2.1 - 2.3 Å | This distance is significantly shorter than the sum of the van der Waals radii, confirming the presence of a dative bond. The length of this bond is influenced by the nature of the substituent 'R' on the silicon atom. |

| N-Si-C bond angle | ~180° | Confirms the trigonal-bipyramidal geometry with the N and R groups in axial positions. |

| O-Si-O bond angles | ~120° | Confirms the trigonal arrangement of the oxygen atoms in the equatorial plane. |

Biological Activity and Potential Applications in Drug Development

Silatranes have garnered significant interest from the drug development community due to their diverse biological activities. These compounds have been reported to exhibit a wide range of pharmacological properties, including antitumor, antibacterial, antifungal, and anti-inflammatory activities. The biological activity is thought to be related to the unique structure and the pentacoordinate nature of the silicon atom.

The proposed mechanism of action for some of their biological effects involves their ability to influence cellular processes. For instance, some silatranes have been shown to stimulate the proliferation of cells and enhance biosynthetic activity.

Caption: Hypothetical signaling pathway for silatrane bioactivity.

Conclusion

The discovery of pentacoordinate silatranes was a pivotal moment in chemistry, expanding our understanding of silicon's bonding capabilities and introducing a class of compounds with remarkable structural features and biological potential. The foundational work of early pioneers has paved the way for ongoing research into the synthesis, characterization, and application of these fascinating molecules. For researchers in drug development, silatranes continue to be a promising scaffold for the design of novel therapeutic agents.

Silatrane Glycol (C8H17NO5Si): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silatrane glycol, a unique organosilicon compound with the molecular formula C8H17NO5Si, has garnered significant interest in various scientific and industrial fields. Its distinctive tricyclic cage structure, featuring a hypervalent, pentacoordinated silicon atom, imparts remarkable stability and functionality. This technical guide provides an in-depth exploration of the molecular structure, synthesis, and physicochemical properties of this compound. It details experimental protocols for its synthesis and characterization, presents quantitative data in structured tables, and visualizes key workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Properties

This compound, also known as 2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)ethanol, possesses a defining structural feature: a transannular dative bond between the nitrogen and silicon atoms (N→Si). This intramolecular coordination creates a rigid, tricyclic cage structure that sterically hinders the silicon center, contributing to its enhanced hydrolytic stability compared to analogous trialkoxysilanes.[1] This stability is a key attribute for its applications in aqueous environments.

The molecular formula of this compound is C8H17NO5Si, and its molecular weight is approximately 235.31 g/mol . A notable property of this compound is its solubility and stability in water, which is unusual for a silicon alkoxide compound.[1]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C8H17NO5Si | |

| Molecular Weight | 235.31 g/mol | [1] |

| CAS Number | 56929-77-2 | [1] |

| Appearance | Yellowish wax-like product | [2] |

| Solubility | Soluble in THF, acetone, ethanol, and water | [2] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the "Oxide-One-Pot-Synthesis" (OOPS) process.[1] This method involves the direct reaction of silica (SiO₂) with triethanolamine and ethylene glycol. Ethylene glycol serves as both a reactant and a high-boiling solvent.

Experimental Protocol: Oxide-One-Pot-Synthesis (OOPS)

Materials:

-

Fumed Silica (SiO₂)

-

Triethanolamine (TEA)

-

Ethylene Glycol (EG)

-

Nitrogen gas supply

-

Distillation apparatus

-

Heating mantle

Procedure:

-

A mixture of fumed silica, triethanolamine, and ethylene glycol is prepared in a reaction flask equipped with a distillation head and a nitrogen inlet.

-

The reaction mixture is heated to the boiling point of ethylene glycol (approximately 197 °C) under a continuous nitrogen stream.[1]

-

The nitrogen stream facilitates the removal of water, which is a byproduct of the reaction, via distillation, driving the reaction to completion.[1]

-

The reaction is monitored for the complete dissolution of the solid silica, which indicates the formation of the soluble this compound product.[1]

-

Upon completion, the reaction mixture is cooled, and the product can be purified by fractional crystallization from a non-polar solvent such as hexane.

Reaction Scheme:

Caption: Oxide-One-Pot-Synthesis of this compound.

Spectroscopic Characterization

The structure and purity of synthesized this compound are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons in the triethanolamine cage and the ethylene glycol moiety.

-

¹³C NMR: The carbon-13 NMR spectrum confirms the carbon framework of the molecule.

-

²⁹Si NMR: Silicon-29 NMR spectroscopy is particularly useful for studying the pentacoordinate nature of the silicon atom. The chemical shift is indicative of the coordination environment of the silicon. For a potassium aluminosilicate precursor containing a this compound-like structure, ²⁹Si NMR peaks were observed at -96.7 ppm and -104.7 ppm, corresponding to different pentacoordinate Si centers.[3]

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~3.8 | O-CH₂ (atrane) |

| ~2.8 | N-CH₂ (atrane) |

| ~3.7 | O-CH₂ (glycol) |

| ~3.6 | CH₂-OH (glycol) |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | O-H stretching |

| 2950-2850 | C-H stretching |

| 1100-1000 | Si-O-C stretching |

| 800-700 | Si-C stretching |

A strong band in the region of 1015-1085 cm⁻¹ is a key feature attributed to the Si-O-C stretching vibrations of the silatrane framework.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. The mass spectrum typically shows a prominent peak for the protonated molecule [M+H]⁺.[1]

Applications in Drug Development and Materials Science

The unique properties of this compound and its derivatives make them promising candidates for various applications.

Drug Delivery

The biocompatibility and stability of the silatrane core have led to the exploration of silatrane-containing polymers for drug delivery systems. For instance, poly(β-amino esters) synthesized from 1-(3-aminopropyl)silatrane have shown potential for binding and carrying carboxyl-containing drugs.[2]

Surface Modification

Silatranes are highly effective for surface modification due to their "controlled silanization" behavior.[1] Unlike conventional silanes, they exhibit a suppressed tendency for self-condensation in solution, leading to the formation of uniform and well-organized self-assembled monolayers (SAMs) on various substrates.[1]

Experimental Workflow: Surface Modification

Caption: Workflow for Surface Modification using this compound.

Signaling Pathways in Biological Systems (Hypothetical)

While specific signaling pathways directly modulated by this compound are not yet fully elucidated, its derivatives have shown various biological activities, including antimicrobial and anticancer effects.[2] The mechanism of action for some silatrane analogues is believed to involve the disruption of cellular integrity and interactions with biological molecules like proteins.[1]

A hypothetical signaling pathway for a bioactive silatrane derivative could involve its interaction with cell surface receptors, leading to downstream signaling cascades that affect cell proliferation or apoptosis.

Logical Relationship: Hypothetical Signaling Cascade

Caption: Hypothetical Signaling Pathway for a Bioactive Silatrane.

Conclusion

This compound is a versatile and stable organosilicon compound with significant potential in diverse scientific and technological domains. Its unique molecular structure provides a robust platform for the development of new materials and therapeutic agents. The detailed experimental protocols and comprehensive data presented in this guide are intended to facilitate further research and innovation in the field of silatrane chemistry.

References

The Unseen Pillar: Understanding the Transannular N→Si Dative Bond's Role in Silatrane Stability

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Silatranes represent a unique class of organosilicon compounds characterized by a distinctive tricyclic cage structure. At the heart of this structure lies a transannular dative bond between the nitrogen and silicon atoms (N→Si). This intramolecular coordination is not merely a structural curiosity; it is the cornerstone of the remarkable stability and unique physicochemical properties that make silatranes promising candidates in fields ranging from materials science to medicinal chemistry. This guide provides an in-depth exploration of the N→Si dative bond, detailing its influence on stability, the experimental methods used to study it, and its implications for practical applications.

The Nature of the Transannular N→Si Bond

The silatrane framework consists of a silicon atom bonded to three oxygen atoms of a triethanolamine skeleton. The nitrogen atom of the triethanolamine cap is positioned directly opposite the silicon atom, allowing the lone pair of electrons on the nitrogen to donate into a vacant d-orbital of the silicon atom. This donor-acceptor interaction forms the N→Si dative bond, resulting in a hypervalent, pentacoordinate silicon center with a trigonal-bipyramidal geometry.[1][2]

The strength and length of this bond are not static. They are highly sensitive to the nature of the fourth substituent (R) attached to the silicon atom, which occupies the axial position opposite the nitrogen.

-

Electron-Withdrawing Substituents: When 'R' is an electronegative group, it pulls electron density away from the silicon atom. This increases the silicon's Lewis acidity, strengthening its interaction with the nitrogen donor. The result is a shorter, stronger N→Si bond.[3]

-

Electron-Donating Substituents: Conversely, electron-donating groups increase electron density at the silicon center, weakening the N→Si interaction and leading to a longer, weaker bond.

This relationship allows for the fine-tuning of the electronic and steric properties of the silatrane molecule. The presence of this bond is a key factor in the high dipole moments (7-10 D) observed in these molecules.[1]

The N→Si Bond as a Bastion of Stability

The transannular N→Si interaction is the primary reason for the enhanced stability of silatranes compared to their acyclic analogues, such as trialkoxysilanes.[4][5]

-

Hydrolytic Stability: Trialkoxysilanes are notoriously susceptible to hydrolysis. In contrast, the N→Si bond in silatranes provides a steric shield and electronic saturation to the silicon center, impeding the nucleophilic attack of water.[2][6] This "atrane effect" grants silatranes significant resistance to hydrolysis, especially at neutral pH, a crucial property for their application in biological systems.[2][6] Studies have shown that silatranes remain stable across a range of pH values, from acidic to physiological conditions.[2]

-

Reduced Self-Polymerization: The stable, caged structure conferred by the dative bond greatly reduces the risk of intermolecular condensation and self-polymerization in solution, a common issue with other silane compounds.[4]

-

Structural Integrity: The rigid tricyclic framework enhances the overall structural stability of the molecule, contributing to higher thermal stability compared to acyclic silicon compounds.[5]

This inherent stability is paramount for applications in drug development, where molecules must maintain their integrity in physiological environments to exert their therapeutic effects.[2][7]

Quantitative Analysis of the N→Si Bond

The relationship between the silicon substituent, bond length, and spectroscopic signatures has been extensively studied. The following tables summarize key quantitative data from these investigations.

Table 1: N→Si Dative Bond Lengths Determined by X-ray Crystallography

| Silatrane Substituent (R) | N→Si Bond Length (Å) | Reference |

| -H | 2.160 | [8] |

| -CH₂-N(Ph)-CH₂- (Solvate 1) | 2.164(3) | [3] |

| -CH₂-N(Ph)-CH₂- (Solvate 2) | 2.168(3) | [3] |

| -CH(CH₃)-NH-SO₂-C₆H₅ | 2.130(2) | [3] |

| -(CH₂)₃-NH-(CH₂)₂-CN | 2.186(2) | [9] |

| -Si(SiMe₃)₃ | 2.265(4) | [10] |

Note: Bond lengths can vary slightly depending on the crystalline environment and phase (gas vs. solid state).[8][11]

Table 2: ²⁹Si NMR Chemical Shifts and Correlation with N→Si Interaction

| Compound Class | ²⁹Si Chemical Shift (δ, ppm) | Indication | Reference |

| Silatranyl Moiety | ~ -85 | Strong intramolecular N→Si dative bond | [12] |

| Tris(trimethylsilyl)silylsilatrane | -52.8 | Pentacoordinate silicon | [10] |

| Silatranyl-substituted Zinc Compound | -48.1 | Strong N→Si interaction | [10] |

| Silatranyl Ytterbium Complex | -25.9 (SiO₃) | Pentacoordinate silicon | [10] |

Note: ²⁹Si NMR is a powerful tool for studying silatranes. The chemical shift of the silicon atom is highly sensitive to its coordination number. A significant upfield shift compared to tetracoordinate silanes is indicative of the pentacoordinate environment created by the N→Si bond.[13]

Experimental Protocols

The synthesis and characterization of silatranes involve a set of standard and specialized techniques.

4.1. General Synthesis of Silatranes

A common and efficient method for synthesizing silatranes is the transesterification reaction between an organotrialkoxysilane and triethanolamine (TEOA), often in the presence of a catalyst.[6][14]

Protocol:

-

Reactants: An organotrialkoxysilane (R-Si(OR')₃) and triethanolamine (N(CH₂CH₂OH)₃) are used, typically in a near-equimolar ratio.

-

Catalyst: While strong inorganic bases like KOH have been traditionally used, modern protocols favor organocatalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[6][14][15] DBU is efficient, allows for milder reaction conditions (often solvent-free at room temperature), and can be recycled.[6][15]

-

Reaction Conditions: The mixture of the silane, TEOA, and a catalytic amount of DBU (e.g., 1 mol%) is stirred. The reaction can often be performed neat (without solvent).[14]

-

Workup: The alcohol byproduct (R'OH) and any excess reagents are removed under vacuum. The resulting silatrane product is then purified, typically by recrystallization or vacuum distillation, depending on its physical state.[6][14]

4.2. Key Characterization Methodologies

-

X-ray Diffraction (XRD): Single-crystal XRD is the definitive method for determining the precise three-dimensional structure of silatranes. It provides accurate measurements of bond lengths and angles, including the critical N→Si distance, confirming the pentacoordinate geometry of the silicon atom.[7][9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Used to confirm the organic framework of the molecule, ensuring the integrity of the substituent and the triethanolamine cage.[2][16]

-

²⁹Si NMR: This is particularly informative for studying the silicon environment. The chemical shift provides direct evidence of the hypervalent state of the silicon atom. The typical range for silatranes is significantly upfield from tetracoordinate silanes.[10][12][13] Hyperpolarized ²⁹Si NMR techniques are emerging to overcome the low sensitivity of the ²⁹Si nucleus, allowing for rapid quantification and monitoring of reactions.[17]

-

-

Infrared (IR) Spectroscopy: IR spectra of silatranes show characteristic absorption bands that confirm their structure. Key absorptions include those for the N→Si bond (typically in the 570-590 cm⁻¹ region), Si-O bonds (around 1020-1120 cm⁻¹), and C-O bonds.[2][16]

-

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are employed to complement experimental data. These calculations can predict molecular geometries, vibrational frequencies, and the energy of the N→Si bond, providing deeper insight into the nature of this interaction.[1][8][18]

Visualizing Key Concepts and Processes

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Caption: Molecular structure of a silatrane, highlighting the N→Si dative bond.

Caption: General workflow for the organocatalytic synthesis of silatranes.

Caption: Logical flow from the N→Si bond to enhanced silatrane stability.

Conclusion

The transannular N→Si dative bond is the defining structural feature of silatranes and the origin of their exceptional stability. By creating a pentacoordinate silicon center within a rigid cage, this bond provides both steric and electronic protection against hydrolytic degradation and prevents undesirable self-polymerization. The ability to modulate the strength of this bond by altering the axial substituent offers a powerful tool for designing molecules with tailored properties. For professionals in materials science and particularly in drug development, a thorough understanding of this bond is essential for harnessing the full potential of the silatrane scaffold to create novel, stable, and effective chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemical Attachment of 5-Nitrosalicylaldimine Motif to Silatrane Resulting in an Organic–Inorganic Structure with High Medicinal Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dative Bonding in Quasimetallatranes Containing Group 15 Donors (Y = N, P, and As) and Group 14 Acceptors (M = Si, Ge, Sn, and Pb) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. rroij.com [rroij.com]

- 17. The Detection and Reactivity of Silanols and Silanes Using Hyperpolarized 29Si Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Conservation of the Total Order of the Axial Si—Si and N → Si Bonds in Oligosilanylsilatranes - PMC [pmc.ncbi.nlm.nih.gov]

One-Pot Synthesis of Silatrane Glycol from Silica and Triethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the one-pot synthesis of silatrane glycol, a versatile organosilicon compound, directly from readily available silica and triethanolamine. This method, often referred to as the "Oxide One-Pot Synthesis" (OOPS), offers a cost-effective and efficient alternative to traditional routes that rely on more expensive silicon precursors. This document provides a comprehensive overview of the synthesis, including detailed experimental protocols, quantitative data, reaction mechanisms, and characterization details to support researchers in the fields of materials science and drug development.

Introduction

This compound, formally known as 2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-glycol, is a unique pentacoordinate organosilicon compound. Its structure features a silicon atom at the center of a cage-like structure formed by a triethanolamine ligand and a glycol moiety. This distinctive arrangement, characterized by a transannular dative bond between the nitrogen and silicon atoms (N→Si), imparts notable stability and unusual water solubility for a silicon alkoxide. These properties make this compound a valuable precursor for the synthesis of various functionalized silatranes used in drug delivery, surface modification, and as precursors for advanced materials.

The Oxide One-Pot Synthesis (OOPS) presents a streamlined approach to producing this compound. By directly reacting silica (SiO₂) with triethanolamine (TEA) in ethylene glycol (EG), this method circumvents the need for energy-intensive processes to produce elemental silicon or the use of expensive trialkoxysilanes. The reaction is typically high-yielding and results in a product that can be readily purified.

Reaction and Mechanism

The one-pot synthesis of this compound involves the depolymerization of silica in the presence of triethanolamine and ethylene glycol. The overall reaction can be summarized as follows:

SiO₂ + N(CH₂CH₂OH)₃ + HOCH₂CH₂OH → Si(OCH₂CH₂OH)(OCH₂CH₂)₃N + H₂O

The reaction proceeds by heating a mixture of silica, triethanolamine, and ethylene glycol. Ethylene glycol serves as both a high-boiling solvent and a reactant. The reaction is typically conducted at the boiling point of ethylene glycol (approximately 197 °C) under an inert atmosphere, such as nitrogen. Water is generated as a byproduct and is continuously removed via distillation to drive the reaction to completion. The dissolution of the solid silica indicates the formation of the soluble this compound product.

dot

In-Depth Technical Guide to the Water Solubility and Stability of Silatrane Glycol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of Silatrane glycol, a unique organosilicon compound with significant potential in various scientific and biomedical applications. This document details the physicochemical properties, experimental protocols for analysis, and the underlying structural features that contribute to its distinctive behavior in aqueous media.

Core Concepts: Water Solubility and Stability

This compound, [2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)ethanol], is noted for its considerable solubility and stability in water, a characteristic that is unusual for silicon alkoxide compounds.[1] This property is attributed to the unique tricyclic structure of the silatrane cage, which features a transannular dative bond between the nitrogen and silicon atoms (N→Si). This intramolecular coordination protects the silicon center from nucleophilic attack by water, thereby slowing down hydrolysis reactions, particularly at neutral pH.[1] The by-products of this compound hydrolysis are generally considered to be non-toxic.[1]

Factors Influencing Stability

The stability of this compound in aqueous solutions is not absolute and is influenced by the chemical environment.[1] While exceptionally stable at neutral pH, hydrolysis can be initiated or accelerated under acidic or basic conditions.[1] The robust nature of the silatrane structure, however, provides a significant kinetic barrier to degradation compared to analogous acyclic alkoxysilanes.

Quantitative Data Summary

A comprehensive search of scientific literature did not yield specific quantitative values for the water solubility (e.g., in g/L or mol/L) or a precise hydrolysis rate constant for this compound. The information available is qualitative, consistently describing the compound as "water-soluble" and "water-stable."[1] To provide a framework for researchers, this guide presents detailed protocols for determining these parameters experimentally.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₅Si | PubChem |

| Molecular Weight | 235.31 g/mol | PubChem |

| IUPAC Name | 2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)ethanol | PubChem |

| CAS Number | 56929-77-2 | Benchchem[1] |

| Appearance | Solid powder (typical for silatranes) | MedKoo Biosciences |

| Solubility in DMSO | Soluble | MedKoo Biosciences |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the water solubility and hydrolytic stability of this compound. These protocols are based on established analytical techniques and international guidelines.

Determination of Aqueous Solubility: Shake-Flask Method

This protocol is adapted from the OECD Guideline for the Testing of Chemicals, Test No. 105 ("Water Solubility") and the common shake-flask method.

Objective: To determine the saturation concentration of this compound in water at a given temperature.

Materials:

-

This compound

-

Deionized or distilled water

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

pH meter

-

Appropriate analytical instrument for quantification (e.g., HPLC-UV, ¹H NMR)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Preparation of Test System: Add an excess amount of this compound to a known volume of water in a flask. The excess solid should be visible.

-

Equilibration: Seal the flask and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time to reach equilibrium (preliminary tests may be needed, but 24-48 hours is typical).

-

Phase Separation: After equilibration, allow the mixture to stand at the test temperature to allow the undissolved solid to settle. Centrifuge the samples to further separate the solid and aqueous phases.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, filtration through a syringe filter may be employed.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method.

-

HPLC-UV: Develop a method using a suitable column (e.g., C18) and mobile phase. Prepare a calibration curve with standards of known concentrations.

-

¹H NMR: Use a known concentration of an internal standard (e.g., maleic acid) in D₂O. The concentration of this compound can be determined by comparing the integral of a characteristic this compound peak to the integral of the internal standard's peak.

-

-

Data Reporting: Report the mean of at least three replicate determinations as the water solubility at the specified temperature, typically in g/L or mol/L.

Assessment of Hydrolytic Stability

This protocol is designed to assess the rate of hydrolysis of this compound under controlled conditions, following principles outlined in ICH Q1A(R2) guidelines for stability testing.

Objective: To determine the rate of hydrolysis of this compound at different pH values and temperatures.

Materials:

-

This compound

-

Buffered aqueous solutions at various pH values (e.g., pH 4, 7, and 9)

-

Constant temperature chambers or water baths

-

Analytical instrument for quantification (e.g., ¹H NMR, HPLC-UV)

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Solution Preparation: Prepare stock solutions of this compound in the selected aqueous buffers. The initial concentration should be accurately known and below the saturation limit.

-

Incubation: Aliquot the solutions into sealed vials and place them in constant temperature chambers (e.g., 25 °C and 40 °C).

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly thereafter), withdraw a sample from each condition.

-

Analysis: Immediately analyze the concentration of the remaining this compound in each sample using a validated analytical method. ¹H NMR is particularly useful as it can simultaneously monitor the disappearance of the parent compound and the appearance of hydrolysis products (e.g., triethanolamine and ethylene glycol).

-

Data Analysis:

-

Plot the concentration of this compound versus time for each condition.

-

Determine the order of the reaction (likely pseudo-first-order with respect to this compound in the presence of a large excess of water).

-

Calculate the hydrolysis rate constant (k) from the slope of the line for a first-order reaction (ln[A] vs. time).

-

Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

-

Table 2: Example Data Table for Hydrolytic Stability Study

| pH | Temperature (°C) | Time (hours) | Concentration (mol/L) | % Remaining |

| 4 | 25 | 0 | C₀ | 100 |

| 24 | C₂₄ | ... | ||

| ... | ... | ... | ||

| 7 | 25 | 0 | C₀ | 100 |

| 24 | C₂₄ | ... | ||

| ... | ... | ... | ||

| 9 | 25 | 0 | C₀ | 100 |

| 24 | C₂₄ | ... | ||

| ... | ... | ... |

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for determining water solubility and hydrolytic stability.

Caption: Workflow for determining the aqueous solubility of this compound.

Caption: Workflow for assessing the hydrolytic stability of this compound.

Caption: Factors influencing the hydrolysis of this compound in water.

Conclusion

This compound exhibits noteworthy water solubility and stability, distinguishing it from many other organosilicon compounds. While quantitative data remains a gap in the current literature, the experimental protocols provided in this guide offer a clear path for researchers to determine these critical parameters. Understanding the aqueous behavior of this compound is essential for its application in drug development, materials science, and other research fields where its unique properties can be leveraged. The inherent stability at neutral pH, coupled with its solubility, makes it a promising candidate for further investigation in biological systems.

References

Physical and chemical properties of Silatrane glycol CAS 56929-77-2.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties, synthesis, and potential applications of Silatrane glycol (CAS 56929-77-2). This compound, also known as 2-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethanol, is a unique organosilicon compound characterized by a hypervalent, pentacoordinated silicon atom. This structure imparts unusual stability and reactivity, making it a compound of significant interest in materials science and drug development.

Core Physical and Chemical Properties

This compound is a solid at room temperature with notable solubility and stability in water, a rare characteristic for a silicon alkoxide compound.[1] This property makes it a versatile precursor for various chemical modifications.[1]

| Property | Value | Source |

| CAS Number | 56929-77-2 | [2] |

| Molecular Formula | C8H17NO5Si | [2] |

| Molecular Weight | 235.31 g/mol | [2] |

| Melting Point | 347 °C (decomposes) | [3] |

| Density | 1.05 g/cm³ | [3] |

| Physical State | Solid | [4] |

| Topological Polar Surface Area | 60.4 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 3 | [2] |

Chemical Structure and Reactivity

The defining feature of silatranes is the intramolecular dative bond between the nitrogen and silicon atoms (N→Si). This transannular bond creates a cage-like structure that protects the silicon center from nucleophilic attack, leading to significantly enhanced hydrolytic stability compared to analogous trialkoxysilanes, especially at neutral pH.[1]

Despite its stability, this compound can undergo facile ligand exchange reactions. For instance, it can react with acetic anhydride to form 1-acetoxysilatrane, which can then be used to create a variety of polymerizable silatranes.[1][5]

Experimental Protocols

Synthesis of this compound

A common and efficient method for synthesizing this compound is the direct reaction of silica (SiO₂) with triethanolamine and ethylene glycol.[1][6] This one-step process is valued for its simplicity and the use of readily available starting materials.[1]

Detailed Protocol:

-

Reactants: Fumed silica (SiO₂), triethanolamine (TEA), and ethylene glycol (EG).

-

Apparatus: A reaction flask equipped with a mechanical stirrer, a heating mantle, a condenser, and a nitrogen inlet.

-

Procedure:

-

Combine fumed silica, triethanolamine, and ethylene glycol in the reaction flask. Ethylene glycol serves as both a solvent and a reactant.[1]

-

Heat the mixture to the boiling point of ethylene glycol (approximately 197 °C) under a nitrogen atmosphere.[1]

-

The nitrogen atmosphere helps to remove the water generated as a byproduct, driving the reaction to completion.[1]

-

Continue heating and stirring until all the solid silica has dissolved, indicating the formation of the soluble this compound product.[1]

-

-

Purification: The product can be purified by fractional crystallization in a non-polar solvent such as hexane.

-

Characterization: Purity and structure can be confirmed using techniques such as ¹H-NMR, ¹³C-NMR, and FT-IR to ensure the absence of unreacted silanol groups. X-ray diffraction (XRD) can be used to validate crystallinity, and thermogravimetric analysis (TGA) can assess thermal stability.

Caption: Synthesis and Characterization Workflow for this compound.

Hydrolytic Stability

A key feature of this compound is its remarkable resistance to hydrolysis compared to conventional trialkoxysilanes.[1] This stability is attributed to the pentacoordinated structure which sterically hinders the silicon center from nucleophilic attack by water.[1] However, the stability is pH-dependent, with hydrolysis being accelerated in acidic or basic conditions.

Caption: Simplified Hydrolysis Pathway of this compound.

Applications in Research and Drug Development

The unique properties of this compound and its derivatives make them promising candidates for a variety of applications.

-

Drug Delivery: The biocompatibility and stability of the silatrane core, combined with the ability to functionalize the molecule, make it a potential platform for drug delivery systems.[1][7] Silatrane-containing polymers have been explored for their ability to bind and carry carboxyl-containing compounds.[1]

-

Surface Modification: Silatranes exhibit a suppressed tendency for self-condensation, allowing for more controlled and uniform surface functionalization compared to conventional silane coupling agents.[1] This enables the creation of stable and well-organized monolayers on various substrates.[7]

-

Precursor for Polymers: this compound serves as a precursor for reactive monomers that can be used in polymer synthesis.[5] For example, through ligand exchange, it can be converted into polymerizable silatranes like 1-methacryloxysilatrane and 1-allyloxysilatrane.[1][5]

-

Biological Activity: Silatranes, in general, have been investigated for a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties.[7][8][9] This broad bioactivity opens avenues for the development of novel therapeutic agents.

Caption: Logical Relationship of this compound to its Applications.

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[2][4] It may also cause respiratory irritation.[2][4] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this compound.[4] It should be stored in a tightly closed container in a well-ventilated place, away from heat, open flames, and oxidizing agents.[4]

References

- 1. This compound | 56929-77-2 | Benchchem [benchchem.com]

- 2. This compound | C8H17NO5Si | CID 4409394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2,8,9-TRIOXA-5-AZA-1-SILABICYCLO[3.3.3]UNDEC-1-YLOXY)ETHANOL | 56929-77-2 [chemicalbook.com]

- 4. gelest.com [gelest.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem960.com [chem960.com]

- 7. 3-Aminopropylsilatrane and Its Derivatives: A Variety of Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Silatranes: a review on their synthesis, structure, reactivity and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

Theoretical Studies and Electronic Effects of the Silatranyl Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Silatranes and their Significance

Silatranes are a unique class of tricyclic organosilicon compounds characterized by a pentacoordinated silicon atom with a transannular dative bond between the silicon and nitrogen atoms (Si←N). This structural feature imparts unusual physicochemical properties and significant biological activity to these molecules.[1][2] The general structure of silatranes is R-Si(OCH₂CH₂)₃N, where R is a substituent that can be varied to modulate the molecule's properties. The strong electron-donating effect of the silatranyl group and its influence on the reactivity of the R substituent make these compounds highly interesting for applications in medicinal chemistry, materials science, and agriculture.[1][3] Their relative stability to hydrolysis, compared to their trialkoxysilane precursors, is another key feature that enhances their utility.[1]

This technical guide provides a comprehensive overview of the theoretical studies and electronic effects of the silatranyl group, with a focus on quantitative data, experimental methodologies, and the logical relationships between structure and properties.

Theoretical Studies of the Silatranyl Group

The electronic structure and properties of silatranes have been extensively investigated using a variety of computational chemistry methods. Density Functional Theory (DFT) is a commonly employed method for these studies, often at the B3LYP level of theory with various basis sets.[4] These theoretical calculations provide valuable insights into the nature of the Si←N bond, the influence of substituents on molecular geometry and electronic properties, and the reactivity of silatranyl derivatives.

Key areas of theoretical investigation include:

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to understand the bonding characteristics, including the nature of the Si←N dative bond.[5] This analysis helps to quantify the extent of electron delocalization and the contributions of different orbitals to the overall bonding picture.

-

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis is employed to characterize the topology of the electron density and to analyze the properties of the Si←N bond critical point, providing further insight into the nature of this interaction.[6]

-

Molecular Electrostatic Potential (MESP): MESP calculations are used to identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of nucleophilic and electrophilic attack and understanding intermolecular interactions.[6]

These computational approaches are essential for rationalizing experimental observations and for the in-silico design of new silatrane derivatives with desired properties.

Electronic Effects of the Silatranyl Group

The silatranyl group is a potent electron-donating group, which significantly influences the electronic properties of the entire molecule. This electron-donating character arises from the intramolecular coordination of the nitrogen atom to the silicon center, which increases the electron density at the silicon atom and, consequently, at the substituent R.

The primary electronic effects are:

-

Strong Inductive Effect (+I): The silatranyl group exhibits a strong positive inductive effect, as evidenced by its negative Taft inductive constant (σ*). This effect enhances the nucleophilicity and reactivity of the attached R group.

-

Through-Bond and Through-Space Interactions: The electronic influence of the silatranyl cage is transmitted to the substituent R through both the covalent bond framework (through-bond) and through-space interactions.

-

Modulation by Substituents: The electronic properties of the silatranyl group can be fine-tuned by modifying the substituent R at the silicon atom or by introducing substituents on the atrane cage itself. Electronegative substituents at the silicon atom tend to shorten the Si←N bond, while substituents on the silatranyl backbone can lengthen it.[6]

The strong electron-donating nature of the silatranyl group has been harnessed to enhance the biological activity of various pharmacophores by increasing their bioavailability and modulating their reactivity.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical and experimental studies on silatranes.

Table 1: Inductive Constants for Silatranyl and Triethoxysilyl Groups

| Substituent (X) in X-Si(OCH₂CH₂)₃N or X-Si(OCH₂CH₃)₃ | Inductive Constant (σ) of the Silatranyl Group | Inductive Constant (σ) of the Triethoxysilyl Group |

| CH₃ | -1.88 | -0.72 |

| C₂H₅ | -1.79 | -0.68 |

| C₃H₇ | -1.75 | -0.65 |

| CH=CH₂ | -1.25 | -0.32 |

| Ph | -0.56 | 0.21 |

| C₆H₄F | -0.64 | 0.25 |

Data sourced from experimental studies.[3]

Table 2: Selected Bond Lengths and Angles in Silatrane Derivatives

| Compound | Si←N Bond Length (Å) (X-ray) | Si-C Bond Length (Å) (X-ray) | O-Si-C Angle (°) (X-ray) |

| 1-(chloromethyl)silatrane | 2.106 | 1.885 | 96.9 |

| 1-(3-aminopropyl)silatrane derivative | 2.160 | 1.889 | 97.4 |

| N-[2-chloro-2-(silatranyl)ethyl]-4-nitro-benzenesulfonamide | 2.17 | - | - |

Data sourced from X-ray crystallography studies.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of silatrane derivatives.

General Synthesis of 1-Substituted Silatranes

Reaction:

R-Si(OEt)₃ + N(CH₂CH₂OH)₃ → R-Si(OCH₂CH₂)₃N + 3 EtOH

Procedure:

-

To a solution of the corresponding organotriethoxysilane (1.0 eq) in a suitable solvent (e.g., toluene, xylene, or solvent-free), add triethanolamine (1.0 eq).[1]

-

A catalytic amount of a base, such as potassium hydroxide or sodium methoxide, is typically added.[1]

-

The reaction mixture is heated to reflux for several hours to distill off the ethanol formed during the reaction.[1]

-

After the reaction is complete (monitored by the cessation of ethanol distillation or by TLC/GC), the mixture is cooled to room temperature.

-

The solid product is collected by filtration, washed with a cold solvent (e.g., diethyl ether or hexane), and dried under vacuum.

-

Recrystallization from a suitable solvent (e.g., chloroform, acetonitrile, or ethanol) can be performed for further purification.[1]

Characterization by NMR Spectroscopy

Instrumentation:

-

NMR spectrometer (e.g., Bruker Avance) operating at a suitable frequency for ¹H, ¹³C, and ²⁹Si nuclei.

Sample Preparation:

-

Dissolve 5-10 mg of the silatrane sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical chemical shifts for the silatrane cage protons are observed around 2.8 ppm (N-CH₂) and 3.8 ppm (O-CH₂).[7]

-

¹³C NMR: Acquire the proton-decoupled ¹³C NMR spectrum. Characteristic signals for the silatrane cage carbons appear at approximately 51 ppm (N-CH₂) and 57 ppm (O-CH₂).[7]

-

²⁹Si NMR: Acquire the ²⁹Si NMR spectrum. The chemical shift of the pentacoordinated silicon in silatranes is typically observed in the range of -50 to -100 ppm, which is significantly upfield from the corresponding tetracoordinated trialkoxysilanes.

Characterization by X-ray Crystallography

Crystal Growth:

-

Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the silatrane derivative in an appropriate solvent (e.g., chloroform, acetonitrile).[8]

Data Collection:

-

A suitable single crystal is mounted on a diffractometer.

-

X-ray diffraction data are collected at a controlled temperature (e.g., 100 K or 293 K) using Mo Kα or Cu Kα radiation.

Structure Solution and Refinement:

-

The collected diffraction data are processed to obtain the unit cell parameters and intensity data.

-

The crystal structure is solved using direct methods or Patterson methods.

-

The structural model is refined by full-matrix least-squares on F² to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.[8]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate key conceptual workflows and relationships in the study of silatranes.

Caption: Computational workflow for theoretical studies of silatranes.

Caption: Logical relationship of substituent effects in silatranes.

Conclusion

The unique structural and electronic properties of the silatranyl group, primarily its strong electron-donating character, make it a versatile platform for the design of novel molecules with tailored reactivity and biological activity. Theoretical studies, in conjunction with experimental investigations, have provided a deep understanding of the factors governing the properties of silatranes. The ability to modulate the electronic effects through substituent variation offers significant opportunities for the development of new drugs, advanced materials, and agrochemicals. This guide has provided a foundational overview of the key theoretical concepts, quantitative data, and experimental protocols that are essential for researchers in this exciting field.

References

- 1. Silatranes: a review on their synthesis, structure, reactivity and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NBO [cup.uni-muenchen.de]

- 8. sysrevpharm.org [sysrevpharm.org]

Methodological & Application

Application Note: Step-by-Step Protocol for Silatrane Glycol Synthesis via Transesterification

Audience: Researchers, scientists, and drug development professionals.

Introduction

Silatranes are a unique class of organosilicon compounds characterized by a tricyclic cage structure featuring a transannular coordinate bond between the silicon and nitrogen atoms. This structure imparts significant stability, particularly against hydrolysis, compared to their trialkoxysilane counterparts.[1][2] Silatrane glycol, specifically, is noted for being water-soluble and stable, making it an attractive compound for various applications, including surface modification and as a precursor for advanced materials.[2][3]

The synthesis of silatranes is most commonly achieved through a transesterification reaction between a trialkoxysilane and triethanolamine. This protocol details a general, efficient, and often solvent-free method for the synthesis of silatranes, which can be adapted for this compound. The procedure can be conducted with or without a catalyst, although organocatalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to facilitate the reaction under mild conditions.[2][3]

Reaction Scheme

The transesterification reaction involves the exchange of alkoxy groups from a trialkoxysilane with the hydroxyl groups of triethanolamine (TEOA) to form the characteristic silatrane cage. The reaction releases three molecules of alcohol as a byproduct.

Caption: General reaction for silatrane synthesis.

Experimental Protocol

This protocol describes a common method for silatrane synthesis. Specific quantities and conditions may be optimized based on the specific trialkoxysilane used.

3.1. Materials and Reagents

-

Organotrialkoxysilane (e.g., tetraethoxysilane for a precursor to this compound)

-

Triethanolamine (TEOA)

-

Catalyst (optional, e.g., DBU, sodium phosphate)[4]

-

Anhydrous Hexane (for washing)

-

Anhydrous Dichloromethane (for recrystallization)

-

Anhydrous Propane or other non-polar solvent (for recrystallization)

-

Nitrogen gas (for inert atmosphere)

-

Sodium sulfate (for drying)

3.2. Equipment

-

Round-bottom flask (three-necked)

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer or temperature probe

-

Schlenk line or nitrogen inlet/outlet

-

Dropping funnel

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

3.3. Detailed Methodology

-

Reaction Setup: Assemble a clean, dry three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer, and a dropping funnel or septum for reagent addition. The entire apparatus should be flushed with dry nitrogen to ensure an inert atmosphere.[5]

-

Reagent Addition:

-

In a typical solvent-free procedure, add triethanolamine (1.0 equivalent) to the reaction flask.

-

Begin stirring the triethanolamine.

-

Slowly add the organotrialkoxysilane (a slight excess, e.g., 1.05 equivalents) to the flask via the dropping funnel at room temperature.[2]

-

If using a catalyst like DBU, it can be introduced at this stage. The use of an organocatalyst can allow the reaction to proceed efficiently without solvents.[2][3]

-

-

Reaction Conditions:

-

Heat the reaction mixture to the desired temperature (ranging from 80-110°C).[4] The reaction progress can be monitored by observing the precipitation of the silatrane product.[2][3]

-

Continue stirring under a nitrogen atmosphere for the required duration (this can range from a few hours to over 12 hours, depending on the substrates and catalyst used).[4] For some syntheses, higher temperatures (e.g., 180°C for 2 hours) have been employed.[4]

-

-

Product Isolation and Purification:

-

After the reaction is complete, allow the mixture to cool to room temperature. A white crystalline product should precipitate.[2][3]

-

Washing: To isolate the product, wash the precipitate with a non-polar solvent like hexane to remove any unreacted silane and the catalyst. This is often done by adding hexane, stirring, and then filtering the solid product. Repeat this washing step three times.[2][3]

-

Filtration: Collect the solid product by filtration and dry it under vacuum.

-

Recrystallization (Optional): For higher purity, the crude product can be recrystallized. A mixed solvent system, such as dichloromethane and propane (1:1), can be used.[4] Dissolve the product in the minimum amount of hot dichloromethane and then add propane until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

-

Final Drying: Dry the purified crystals under vacuum to remove any residual solvent.

-

Data Presentation: Synthesis Parameters

The following table summarizes typical quantitative data and conditions for silatrane synthesis via transesterification.

| Parameter | Method 1 (Catalytic, Mild) | Method 2 (Thermal) | Notes |

| Starting Silane | Organotrialkoxysilane | (3-Mercaptopropyl)trimethoxysilane | The "R" group on the silane will be the functional group on the final silatrane. |

| TEOA | 1.0 eq | 0.9 eq | Triethanolamine forms the cage structure. |

| Catalyst | DBU (e.g., 1-5 mol%) | None | Organocatalysts like DBU can significantly improve reaction efficiency and allow for milder conditions.[2][3] |

| Solvent | Solvent-Free | None | Solvent-free methods are often preferred for their efficiency and reduced waste.[2][3] |

| Temperature | Room Temp to 80°C | 180°C | The choice of temperature depends on the reactivity of the silane and the presence of a catalyst.[4] |

| Reaction Time | Minutes to a few hours | 2 hours | Catalyzed reactions are typically much faster.[2][4] |

| Yield | Quantitative | ~65% | Yields can be very high, especially with optimized catalytic methods.[2][4] |

| Purification Method | Washing with Hexane | Recrystallization (DCM/Propane) | The purification method depends on the purity requirements. Simple washing is often sufficient for catalyzed reactions.[2][3][4] |

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

NMR Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR are used to confirm the molecular structure.

-

FT-IR Spectroscopy: To verify the presence of characteristic bonds (e.g., Si-O-C) and the absence of unreacted hydroxyl groups.[1]

-

X-Ray Diffraction (XRD): To confirm the crystalline structure of the product.[1]

Visualizations

Experimental Workflow Diagram

Caption: Workflow for this compound synthesis.

Logical Relationship of Reaction Components

Caption: Relationship between components in synthesis.

References

- 1. This compound | 56929-77-2 | Benchchem [benchchem.com]

- 2. Solvent-Free and Efficient Synthesis of Silatranes via an Organocatalytic Protocol under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US20160264602A1 - Manufacturing method of silatrane with thiol group and preservation method thereof - Google Patents [patents.google.com]

- 5. rroij.com [rroij.com]

Application Notes and Protocols for Silatrane Glycol in Sol-Gel Ceramic Film Production

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Silatrane glycol as a precursor in sol-gel processes for the fabrication of ceramic films. This compound offers unique advantages due to its high water solubility and stability, enabling aqueous-based sol-gel routes that are environmentally friendly and offer distinct processing characteristics compared to traditional metal alkoxide precursors.

Introduction to this compound in Sol-Gel Processes

This compound is a hypervalent silicon compound that exhibits excellent stability in aqueous solutions, a notable characteristic for a silicon alkoxy compound.[1] This property makes it an attractive precursor for water-based sol-gel systems, avoiding the need for flammable and volatile organic solvents typically used with precursors like tetraethoxysilane (TEOS). The sol-gel process, in general, is a versatile method for producing glassy and ceramic materials at relatively low temperatures.[2] It involves the conversion of molecular precursors into a colloidal solution (sol), which then undergoes gelation to form a continuous network (gel). Subsequent drying and thermal treatment of the gel yield a dense ceramic film.

The primary advantage of using this compound lies in its potential for simplified, environmentally benign processing. Its water-based chemistry can be particularly beneficial for applications in drug development and biomedical coatings where residual organic solvents are a concern.

Experimental Protocols

Synthesis of this compound Precursor

While this compound can be synthesized in large quantities from silica, for laboratory-scale film production, it is often more practical to synthesize it from more reactive starting materials.[1]

Materials:

-

Triethanolamine

-

A suitable trialkoxysilane (e.g., tetraethoxysilane - TEOS)

-

Anhydrous ethanol

-

Catalyst (e.g., a strong base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))[1]

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triethanolamine in anhydrous ethanol.

-

Slowly add the trialkoxysilane to the solution while stirring.

-

Add a catalytic amount of DBU to the mixture.

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by techniques such as NMR spectroscopy to observe the formation of the silatrane cage.

-

After the reaction is complete, the this compound can be isolated and purified. Due to its solubility in polar solvents, purification may involve precipitation or crystallization by the addition of a non-polar solvent.

Preparation of the this compound Sol

This protocol outlines the preparation of an aqueous sol from the synthesized this compound.

Materials:

-

This compound

-

Deionized water

-

Acid or base catalyst (e.g., acetic acid or ammonia)

-

Co-solvent (optional, e.g., ethanol)

Protocol:

-

Dissolve a specific concentration of this compound in deionized water. A typical starting concentration range is 0.1 to 1.0 M.

-

If a co-solvent is used to modify the sol's viscosity or wetting properties, add it to the solution.

-

Adjust the pH of the sol by adding a catalyst. An acidic catalyst (e.g., a few drops of acetic acid) will promote hydrolysis, while a basic catalyst (e.g., ammonia) will accelerate the condensation reactions. The choice of catalyst will influence the gelation time and the final microstructure of the ceramic film.

-

Stir the solution at room temperature for a period ranging from a few minutes to several hours to allow for initial hydrolysis and condensation reactions to occur. This "aging" step is crucial for controlling the viscosity of the sol.

Ceramic Film Deposition by Dip-Coating

Dip-coating is a common and effective method for producing uniform thin films on various substrates.[3][4]

Equipment:

-

Dip-coater with controllable withdrawal speed

-

Substrates (e.g., silicon wafers, glass slides, or metal plates)

-

Oven or furnace for drying and thermal treatment

Protocol:

-

Clean the substrates thoroughly to ensure good adhesion of the film. This may involve sonication in a series of solvents (e.g., acetone, isopropanol) and a final cleaning step with piranha solution or UV-ozone treatment.

-

Immerse the cleaned substrate into the prepared this compound sol.

-

Withdraw the substrate from the sol at a constant and controlled speed. The thickness of the deposited film is primarily dependent on the withdrawal speed and the viscosity of the sol.[2]

-

Dry the coated substrate to remove the solvent. This can be done at room temperature or in an oven at a low temperature (e.g., 80-120°C).

-

Perform a final thermal treatment (calcination) at a higher temperature to convert the gel into a dense ceramic film. The temperature and duration of this step will depend on the desired final properties of the ceramic and the substrate material. A typical temperature range for forming silica-based ceramics is 400-800°C.

Data Presentation

The following tables summarize hypothetical but expected quantitative data for ceramic films produced from a this compound precursor. These values are based on typical results for sol-gel derived silica films and would need to be confirmed experimentally.

Table 1: Influence of Sol Concentration on Film Properties

| Sol Concentration (M) | Film Thickness (nm) | Refractive Index | Porosity (%) |

| 0.2 | 50 ± 5 | 1.42 | 15 |

| 0.5 | 120 ± 10 | 1.44 | 10 |

| 1.0 | 250 ± 20 | 1.45 | 8 |